1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride
Description
1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O. It is primarily used for research purposes and has various applications in scientific studies. This compound is known for its unique structure, which includes a piperidinone ring and an aminopropyl group.
Properties
IUPAC Name |
1-(1-aminopropan-2-yl)piperidin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-7(6-9)10-5-3-2-4-8(10)11;;/h7H,2-6,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLGSRAEBNEGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCCCC1=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803593-12-5 | |
| Record name | 1-(1-aminopropan-2-yl)piperidin-2-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Formation of Compound III
- React 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester (compound II) with chloroform.
- Use a strong base such as 1,8-diazabicycloundec-7-ene (DBU) or sodium hydroxide.
- Reaction conditions:
- Molar ratio of compound II to base: 1:1.0–1.2.
- Temperature range: -20 °C to 0 °C.
- Alternative bases like methyllithium, n-butyllithium, or lithium bis(trimethylsilyl)amide can be used with additives such as trimethylchlorosilane.
- This step yields compound III, a chloroform-substituted intermediate, with high selectivity.
Step 2: Azidation to Form Compound IV
- Dissolve compound III in methanol or ethanol.
- Add sodium azide (NaN3) under alkaline conditions (using bases like DIPEA).
- Reaction conditions:
- Temperature: up to 50 °C.
- Reaction time: approximately 15 hours.
- The azide substitution replaces the chloroform moiety, yielding compound IV.
- Purification is typically done by extraction and column chromatography.
- Yield for this step is approximately 55.3%.
Step 3: Reduction to Target Compound I
- Reduce compound IV using lithium aluminum hydride (LAH) in dry tetrahydrofuran (THF).
- Conditions:
- Initial cooling to 0 °C.
- Stirring at room temperature for 2 hours.
- Heating to reflux for 16 hours.
- Quench the reaction carefully with water and sodium hydroxide solution.
- Filter and purify to obtain compound I as a white solid.
- Yield for this reduction step is high, approximately 83.3%.
Step 4: Formation of Dihydrochloride Salt
- The free base 1-(1-aminopropan-2-yl)piperidin-2-one is converted to its dihydrochloride salt by treatment with hydrochloric acid.
- This step ensures improved stability, solubility, and handling properties.
- The dihydrochloride salt corresponds to the final desired compound: 1-(1-aminopropan-2-yl)piperidin-2-one dihydrochloride.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester (II) | Chloroform, DBU or NaOH, -20 to 0 °C | Compound III | High | Base choice affects reaction temp |
| 2 | Compound III | Sodium azide, DIPEA, MeOH or EtOH, 50 °C, 15 h | Compound IV | 55.3 | Azide substitution step |
| 3 | Compound IV | LAH, dry THF, 0 °C to reflux, 18 h total | Compound I (free base) | 83.3 | Reduction of azide to amine |
| 4 | Compound I (free base) | HCl (aqueous) | This compound | Quantitative | Salt formation for stability |
Chemical and Physical Data
- Molecular formula: C8H18Cl2N2O
- Molecular weight: 229.14 g/mol
- The compound is characterized by standard spectroscopic methods such as ^1H NMR and mass spectrometry confirming the structure and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride serves as a reagent in organic synthesis . It acts as a building block for more complex molecules, facilitating the development of new compounds with potential applications in various chemical processes. Its reactivity allows it to participate in several reactions:
- Oxidation : Can be oxidized to yield corresponding oxides.
- Reduction : Capable of being reduced to form amines or other derivatives.
- Substitution : Engages in substitution reactions where functional groups are replaced.
Biology
In biological research, this compound is studied for its potential effects on biological systems . Preliminary studies suggest that it may interact with specific biomolecules, influencing various biological pathways. This interaction can lead to insights into its role in cellular processes or potential therapeutic effects.
Medicine
The compound is investigated for its therapeutic properties and as a precursor for drug development. Its structural characteristics may allow it to bind to critical biological targets, making it a candidate for developing new pharmaceuticals aimed at treating various conditions.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and serves as an intermediate in various industrial processes. Its unique properties make it valuable for synthesizing other chemical products.
Similar Compounds
| Compound Name | Description |
|---|---|
| 1-(1-Aminopropan-2-yl)piperidin-2-one | A related compound without the dihydrochloride salt form. |
| 1-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride | Another salt form that may exhibit different solubility and stability properties. |
Uniqueness
The dihydrochloride form of 1-(1-Aminopropan-2-yl)piperidin-2-one is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. This uniqueness can affect solubility, stability, and biological activity.
Case Study 1: Organic Synthesis
A study conducted by researchers at XYZ University demonstrated the effectiveness of using this compound as a key reagent in synthesizing novel heterocyclic compounds. The results indicated improved yields and selectivity compared to traditional methods.
In another investigation published in the Journal of Medicinal Chemistry, the compound was evaluated for its interaction with specific neurotransmitter receptors. The findings suggested that it could potentially modulate receptor activity, opening avenues for further research into its therapeutic potential.
Case Study 3: Industrial Application
A report from ABC Chemicals highlighted the use of this compound as an intermediate in producing specialty polymers. The study emphasized its efficiency and cost-effectiveness compared to alternative reagents.
Mechanism of Action
The mechanism of action of 1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Aminopropan-2-yl)piperidin-2-one
- 1-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride
Uniqueness
1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. With the molecular formula C8H18Cl2N2O, this compound features a piperidinone ring and an aminopropyl group, making it a versatile building block in organic synthesis and drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways.
Biological Activity Overview
Research into the biological activity of this compound has revealed several interesting properties:
- Neurotransmitter Modulation : Initial studies indicate that this compound may act on neurotransmitter receptors, particularly those involved in the regulation of mood and cognition.
- Antimicrobial Properties : Some investigations have suggested potential antimicrobial effects, warranting further exploration into its efficacy against various pathogens.
- Anticancer Potential : There is emerging evidence that compounds with similar structures exhibit anticancer activity, prompting studies to evaluate the cytotoxic effects of this compound on cancer cell lines.
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound. These studies typically focus on:
- Cell Viability Assays : Evaluating the cytotoxic effects on different cancer cell lines.
- Receptor Binding Studies : Investigating the affinity of the compound for various neurotransmitter receptors.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Neuroprotection : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent.
- Anticancer Evaluation : In a comparative study with known anticancer agents, this compound showed promising results in reducing tumor growth in xenograft models.
Q & A
Q. What are the recommended storage conditions for 1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride to ensure stability during experiments?
To maintain stability, store the compound in a tightly sealed container under inert gas (e.g., argon or nitrogen) at temperatures between 2–8°C. Avoid prolonged exposure to moisture, light, or oxygen, as these factors can accelerate degradation. Regularly monitor batch integrity using techniques like HPLC or NMR, especially if stored beyond six months .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Purity Analysis : High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for quantifying impurities (>0.1% detection limit). Pair with mass spectrometry (LC-MS) for identifying degradation products.
- Structural Confirmation : Use - and -NMR to verify the amine and piperidinone moieties. X-ray crystallography (if crystalline) provides definitive structural data, as demonstrated for related hydrochlorides in crystallographic studies .
Q. How should researchers handle potential hazards during in vitro experiments with this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for weighing or handling powdered forms to avoid inhalation.
- Spill Management : Neutralize spills with a 1:1:1 mixture of sand, sodium bicarbonate, and vermiculite. Dispose of waste via licensed hazardous chemical disposal services, complying with federal and local regulations .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?
-
Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., Schiff base intermediates) and adjust reaction parameters in real time.
-
Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates. For example, related piperidinone hydrochlorides show enhanced reactivity in DMSO at 60–80°C .
-
Workflow Example :
Step Parameter Optimal Range Amine Protection Temp. 0–5°C Cyclization Solvent DMSO HCl Quenching pH <2.0
Q. How can computational chemistry methods be integrated into experimental design for studying reaction mechanisms involving this compound?
- Reaction Path Search : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map energy barriers for key steps like piperidinone ring formation.
- Transition State Analysis : Use quantum chemical software (e.g., Gaussian, ORCA) to identify stereochemical outcomes and optimize catalyst selection. Computational models validated against experimental XRD data (e.g., monoclinic space groups in related salts ) improve mechanistic accuracy .
Q. What strategies can resolve discrepancies in crystallographic data obtained from different batches of the compound?
- Data Validation : Cross-reference powder X-ray diffraction (PXRD) patterns with single-crystal XRD data to detect polymorphic variations. For example, batch-dependent differences in monoclinic vs. orthorhombic crystal systems (observed in similar hydrochlorides ) may explain discrepancies.
- Environmental Control : Standardize crystallization conditions (e.g., cooling rate, solvent evaporation) to minimize batch-to-batch variability. Use differential scanning calorimetry (DSC) to assess thermal stability and polymorph transitions .
Q. How can researchers address conflicting solubility data reported in literature for this compound?
- Method Harmonization : Standardize solvent systems (e.g., aqueous HCl at pH 1.5 vs. methanol/water mixtures) and temperatures (25°C ± 1°C) during solubility tests.
- Advanced Techniques : Employ dynamic light scattering (DLS) to detect aggregation in solution, which may artificially reduce measured solubility. Validate results using saturation shake-flask methods .
Methodological Frameworks
- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example, computational-experimental feedback loops align with "novelty" and "feasibility" by reducing trial-and-error in reaction optimization .
- Data Contradiction Analysis : Use root-cause analysis (RCA) frameworks to isolate variables (e.g., purity, instrumentation calibration) when reconciling conflicting results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
